B1578547 Nigrocin-2GRb

Nigrocin-2GRb

Cat. No.: B1578547
Attention: For research use only. Not for human or veterinary use.
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Description

Nigrocin-2GRb is a synthetic cationic antimicrobial peptide (AMP) supplied for life science research. As a member of the Nigrocin family, it is anticipated to exhibit potent activity against a spectrum of Gram-positive and Gram-negative bacteria, including but not limited to Escherichia coli and Staphylococcus aureus , making it a valuable tool for investigating novel anti-infective agents . The research value of this compound lies in its potential mechanism of action, which is characteristic of many amphibian-derived AMPs. These peptides are generally believed to exert their effects through interactions with microbial membranes . Their cationic nature allows them to bind to negatively charged phospholipid heads on the bacterial cell membrane, while their amphipathic structure enables them to integrate into the lipid bilayer. This can lead to membrane disruption via carpet-like, toroidal-pore, or barrel-stave models, ultimately causing cell lysis and death . Studying this compound can provide crucial insights into membrane-disrupting peptides and aid in the fight against antibiotic-resistant bacteria. This product is provided as a lyophilized powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLFGKILGVGKKVLCGLSGMC

Origin of Product

United States

Origin and Isolation of Nigrocin 2grb

Discovery and Identification from Rana grahami (Yunnanfu Kunming Frog) Skin Secretions

Nigrocin-2GRb was first discovered and identified from the skin secretions of the Yunnanfu Kunming frog, scientifically known as Rana grahami researchgate.net. This amphibian is also referred to as Odorrana grahami or Graham's frog uniprot.orgwikipedia.org. The skin secretions of many frog species are a rich source of bioactive peptides that serve as a defense mechanism against predators and microorganisms researchgate.netnih.gov.

During an investigation into the antimicrobial peptides present in the skin of the Yunnanfu Kunming frog, seven peptides were isolated in their pure form. Among these were three peptides belonging to the nigrocin-2 (B1578548) family, one of which was identified as this compound researchgate.net. The primary structure of this compound was determined to be a 21-amino acid peptide with the sequence GLFGKILGVGKKVLCGLSGMC researchgate.netuniprot.org.

Table 1: Details of this compound Discovery

ParameterDetails
Compound Name This compound
Source Organism Rana grahami (Yunnanfu Kunming Frog, Odorrana grahami)
Source Material Skin Secretions
Amino Acid Sequence GLFGKILGVGKKVLCGLSGMC

Isolation from Other Odorrana Species (e.g., Odorrana grahami)

The nigrocin-2 family of peptides, including variants similar to this compound, are not exclusive to Rana grahami. These peptides are widely found in the skin secretions of various Asian ranid frogs, particularly within the Odorrana genus researchgate.netnih.govqub.ac.uk. Research has shown that Odorrana grahami is a significant source of nigrocin-2 related peptides, including Nigrocin-2GRa, this compound, and Nigrocin-2GRc researchgate.net.

Homologues of Nigrocin-2 have also been identified in other Odorrana species, highlighting the diverse yet related nature of these defense peptides within this frog genus. These include Nigrocin-2LVa and -b from Odorrana livida, Nigrocin-2SCa, -b, and -c from Odorrana schmackeri, Nigrocin-2VB from Odorrana versabilis, and Nigrocin-2HJ from Odorrana hejiangensis researchgate.net.

Table 2: Occurrence of Nigrocin-2 Peptides in Odorrana Species

SpeciesNigrocin-2 Peptides Identified
Odorrana grahamiNigrocin-2GRa, this compound, Nigrocin-2GRc
Odorrana lividaNigrocin-2LVa, Nigrocin-2LVb
Odorrana schmackeriNigrocin-2SCa, Nigrocin-2SCb, Nigrocin-2SCc
Odorrana versabilisNigrocin-2VB
Odorrana hejiangensisNigrocin-2HJ

Methodologies for Peptide Isolation and Purification from Biological Samples

The isolation and purification of this compound and related peptides from amphibian skin secretions involve a multi-step process designed to separate the desired peptide from a complex mixture of other bioactive molecules nih.govnih.govqub.ac.uk.

The general workflow for isolating peptides like this compound from biological samples typically includes the following steps:

Stimulation and Collection of Skin Secretions: The release of skin secretions from the granular glands of the frogs is often stimulated through non-harmful methods nih.gov. The collected secretions are then processed to extract the peptide components.

Initial Purification: The crude extract is subjected to an initial purification step to remove non-peptide components and to fractionate the peptides based on broad physicochemical properties. A common technique used is solid-phase extraction with a C18 cartridge, which separates components based on their hydrophobicity nih.gov.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating peptides based on their hydrophobicity nih.govmdpi.comresearchgate.net. The partially purified extract is injected into an HPLC system equipped with a C18 or other suitable reversed-phase column. A gradient of an organic solvent, such as acetonitrile, in an aqueous acidic mobile phase is used to elute the peptides. The fractions containing the peptides of interest are collected.

Structural Characterization: The primary structure of the purified peptide is determined using techniques such as automated Edman degradation and mass spectrometry nih.gov. Tandem mass spectrometry (MS/MS) is a particularly powerful tool for sequencing peptides nih.govnih.gov. This involves isolating the peptide ion in the mass spectrometer, fragmenting it, and then analyzing the masses of the resulting fragments to deduce the amino acid sequence. Molecular cloning techniques can also be integrated to deduce the peptide structure from the cDNA encoding its precursor nih.govqub.ac.uk.

Table 3: Summary of Peptide Isolation and Purification Techniques

TechniquePurpose
Solid-Phase Extraction (e.g., Sep-Pak C18)Initial cleanup and fractionation of the crude secretion.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)High-resolution separation of peptides based on hydrophobicity.
Automated Edman DegradationSequential removal and identification of amino acids from the N-terminus of the peptide.
Mass Spectrometry (e.g., MALDI-TOF, MS/MS)Determination of the molecular mass and amino acid sequence of the peptide.
Molecular CloningDetermination of the peptide's precursor protein sequence from its corresponding cDNA.

Molecular Architecture and Structural Determinants of Nigrocin 2grb

Primary Amino Acid Sequence Analysis of Nigrocin-2GRb

This compound is a relatively short peptide, composed of 21 amino acids. mdpi.com Its specific linear sequence of amino acids, known as the primary structure, is the fundamental determinant of its higher-order structure and subsequent biological activity. The sequence has been identified through methods such as Edman degradation and analysis of cDNA. researchgate.net

The primary amino acid sequence for this compound is: GLFGKILGVGKKVLCGLSGMC nih.govimrpress.comgoogleapis.comgoogle.com

Table 1: Primary Structure of this compound This table displays the one-letter and three-letter codes for the amino acid sequence of this compound.

Position One-Letter Code Three-Letter Code
1 G Gly
2 L Leu
3 F Phe
4 G Gly
5 K Lys
6 I Ile
7 L Leu
8 G Gly
9 V Val
10 G Gly
11 K Lys
12 K Lys
13 V Val
14 L Leu
15 C Cys
16 G Gly
17 L Leu
18 S Ser
19 G Gly
20 M Met

Comparative Sequence Analysis with Other Nigrocin-2 (B1578548) Homologs (e.g., Nigrocin-2GRa, Nigrocin-2GRc)

This compound was isolated along with two other homologs from Odorrana grahami: Nigrocin-2GRa and Nigrocin-2GRc. nih.gov Comparative analysis reveals key differences in their amino acid sequences, which directly correlate with variations in their antimicrobial and hemolytic activities. nih.gov While sharing a conserved framework, particularly the cysteine residues, the substitutions at other positions, especially involving charged residues, are significant. nih.govresearchgate.net

This compound is distinguished from its counterparts primarily by its higher number of lysine (B10760008) (K) residues. nih.gov It contains three lysines, whereas Nigrocin-2GRa and Nigrocin-2GRc each possess only a single lysine residue. nih.gov This difference in cationic charge is a major factor in its heightened biological potency. nih.govresearchgate.net

Table 2: Sequence Comparison of Nigrocin-2 Homologs This interactive table highlights the amino acid differences between this compound, Nigrocin-2GRa, and Nigrocin-2GRc. Key differences are marked.

Peptide Amino Acid Sequence Length No. of Lysine Residues
This compound GLF GK ILGV GKKV LCGLSGM C 21 3
Nigrocin-2GRa GLL SG ILGAGKHIV CGLSGLC 21 1

| Nigrocin-2GRc | GLL SG ILGAGKNIV CGLSGLC | 21 | 1 |

Structural Features and Motifs Contributing to Activity (e.g., Lysine Residues, Amphipathicity, Alpha-Helical Propensity)

The potent biological activity of this compound is not merely a function of its sequence but of the three-dimensional structure it adopts, particularly upon interacting with microbial membranes. nih.gov

Lysine Residues and Cationicity: this compound possesses a net positive charge due to its three lysine residues. nih.gov This high cationicity is crucial for its initial interaction with the negatively charged components of microbial cell membranes, a key step in its mechanism of action. imrpress.com Research shows that this compound has the highest potency against microorganisms among its homologs, a trait directly attributed to its three lysine residues. nih.gov In contrast, Nigrocin-2GRa and -2GRc, with only one lysine each, exhibit weak antimicrobial and hemolytic activity. nih.gov

Alpha-Helical Propensity and Amphipathicity: Studies on the Nigrocin-2 peptide family reveal a strong propensity to form an alpha-helical structure in membrane-mimicking environments. nih.govvulcanchem.com Structural analysis of Nigrocin-2 shows it adopts a typical amphipathic alpha-helix, particularly spanning residues 3-18. nih.gov This amphipathic nature, where hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acids are segregated on opposite faces of the helix, is a hallmark of many membrane-active antimicrobial peptides. nih.govvulcanchem.com This structure allows the peptide to insert itself into the lipid bilayer of cell membranes, a process that can lead to membrane disruption and cell death. nih.gov

"Rana Box" Disulfide Motif: A characteristic feature of many antimicrobial peptides from the Ranidae family, including nigrocins, is a C-terminal cyclic domain formed by a disulfide bond between two cysteine residues. nih.govresearchgate.net In this compound, these are located at positions 15 and 21. nih.gov This intramolecular bridge, often referred to as the "Rana box," is critical for maintaining the peptide's structural conformation and stability, which are essential for its function. vulcanchem.comnih.gov

Role of Post-Translational Modifications in this compound Activity

Post-translational modifications (PTMs) are enzymatic alterations to proteins after their synthesis, which can significantly impact their structure and function. raybiotech.combeckman.com For this compound and related peptides, the most significant documented PTM is the formation of an intramolecular disulfide bond.

The formation of the disulfide bridge between the cysteine residues at positions 15 and 21 is a crucial PTM. vulcanchem.comresearchgate.net This covalent linkage creates the cyclic "Rana box" structure at the C-terminus, which stabilizes the peptide's three-dimensional fold. nih.gov This structural stabilization is vital for maintaining the peptide's potent biological activity. While other PTMs like C-terminal amidation are common in many amphibian peptides, the disulfide bond is the key modification identified for the Nigrocin-2 family's structural integrity. researchgate.netnih.gov

Antimicrobial Efficacy Profile of Nigrocin 2grb

Spectrum of Activity Against Gram-Negative Bacteria (e.g., Escherichia coli)

Nigrocin-2GRb has demonstrated potent activity against Gram-negative bacteria. nih.govresearchgate.net Research has established its efficacy through the determination of its Minimum Inhibitory Concentration (MIC), a key measure of antimicrobial effectiveness. In studies, this compound exhibited an MIC of 3 µM against the Gram-negative bacterium Escherichia coli. nih.govresearchgate.net This indicates a high level of potency against this common pathogen. The peptide's action against Gram-negative bacteria is a crucial aspect of its broad-spectrum profile. frontiersin.org

Spectrum of Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

The antimicrobial action of this compound extends to Gram-positive bacteria. nih.govfrontiersin.org Its effectiveness against this class of bacteria has been quantified using MIC assays. Specifically, against the significant pathogen Staphylococcus aureus, this compound has a recorded MIC of 12.5 µM. nih.govresearchgate.net While still effective, this value suggests a comparatively moderate potency against S. aureus when contrasted with its activity against E. coli.

Antifungal Activity (e.g., Candida albicans)

In addition to its antibacterial properties, this compound also displays antifungal capabilities. nih.govresearchgate.net Its activity has been tested against the opportunistic fungal pathogen Candida albicans. The research determined the MIC of this compound against C. albicans to be 50 µM. nih.govresearchgate.net This demonstrates a broad-spectrum antimicrobial capacity, encompassing both bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

Microorganism Type MIC (µM)
Escherichia coli Gram-Negative Bacteria 3 nih.govresearchgate.net
Staphylococcus aureus Gram-Positive Bacteria 12.5 nih.govresearchgate.net
Candida albicans Fungus 50 nih.govresearchgate.net

Broader Antimicrobial Action Against Other Microorganisms (e.g., Protozoa)

The antimicrobial scope of this compound and related peptides is not limited to bacteria and fungi. Evidence suggests that peptides from amphibian skin, including the family to which this compound belongs, possess antiprotozoal activity. frontiersin.orgimrpress.com For instance, some amphibian AMPs have shown activity against protozoa like Trypanosoma cruzi. cpu-bioinfor.org This indicates that the biological activity of these peptides can extend to a wider range of pathogenic microorganisms. imrpress.com

Comparative Efficacy of this compound Relative to Other Amphibian AMPs

The potency of this compound is particularly evident when compared to other peptides isolated from the same source. nih.gov From the skin of Rana grahami, several other peptides were identified, including Nigrocin-2GRa and Nigrocin-2GRc. nih.gov In comparative studies, this compound, which contains three lysine (B10760008) residues, was the most potent antimicrobial among them. nih.govresearchgate.net In contrast, Nigrocin-2GRa and Nigrocin-2GRc, each possessing only a single lysine residue, exhibited weak antimicrobial activity. nih.gov This highlights the importance of the peptide's amino acid composition, specifically its cationic nature, in determining its antimicrobial strength.

Amphibian skin is a rich source of diverse AMPs, including families like brevinins, esculentins, and temporins. nih.govimrpress.comresearchgate.net this compound's efficacy against both Gram-positive and Gram-negative bacteria places it among the broad-spectrum AMPs found in anurans. nih.govresearchgate.net While direct, side-by-side MIC comparisons in the same study are essential for definitive ranking, its low micromolar activity against E. coli establishes it as a highly potent example within the vast arsenal (B13267) of amphibian antimicrobial peptides. nih.govresearchgate.netimrpress.com

Table 2: Mentioned Compounds

Compound Name
This compound
Nigrocin-2GRa
Nigrocin-2GRc
Brevinin-1
Brevinin-2 (B1175259)
Esculentin-1
Melittin

Mechanistic Insights into Nigrocin 2grb Antimicrobial Action

Membrane Interaction and Disruption Mechanisms

The primary mode of action for many antimicrobial peptides, including Nigrocin-2GRb, involves direct interaction with and disruption of the microbial cell membrane. researchgate.netlongdom.org This interaction is a multi-step process that ultimately compromises the membrane's integrity, leading to cell death. nih.govrsc.org

Pore Formation Hypotheses

A central hypothesis for the antimicrobial activity of peptides like this compound is the formation of pores or channels in the cell membrane. researchgate.netnih.gov This process is thought to involve the adsorption of peptide monomers onto the membrane surface, followed by their migration, assembly, and insertion into the lipid bilayer to form pores. nih.gov The formation of these transmembrane pores disrupts the cell's ability to maintain its electrochemical gradients and leads to the leakage of essential intracellular components, ultimately causing cell death. researchgate.netnih.gov While the precise architecture of these pores is still under investigation, it is believed that several peptide-lipid complexes associate to create a functional pore. nih.gov Some studies suggest that the pore formation process can be accelerated at higher peptide-to-lipid ratios and may involve the coalescence of smaller pores into larger ones. nih.gov

Peptide/Membrane Adsorption Phenomena

The initial step in the antimicrobial action of this compound is its adsorption onto the microbial membrane surface. nih.govnjit.edu This process is driven by both electrostatic and hydrophobic interactions. longdom.org The cationic nature of this compound, attributed to its lysine (B10760008) residues, facilitates its attraction to the negatively charged components of microbial membranes. researchgate.netnjit.edu Following this initial electrostatic attraction, the hydrophobic residues of the peptide insert into the non-polar core of the lipid bilayer. njit.edu This adsorption is a dynamic process, with studies on model peptides showing that adsorption can occur rapidly, often within minutes, and is a prerequisite for subsequent disruptive actions like pore formation. mdpi.com The specific arrangement of amino acids, particularly the presence of hydrophobic residues like phenylalanine at the peptide's extremities, can enhance its tendency to be adsorbed onto the membrane. njit.edu

Influence of Membrane Composition on this compound Activity

The composition of the target membrane plays a crucial role in modulating the activity of antimicrobial peptides. elifesciences.orgnih.govnih.gov The effectiveness of this compound is likely influenced by the specific lipid composition of the microbial membrane. For instance, the presence of anionic lipids in bacterial membranes provides a favorable electrostatic environment for the binding of cationic peptides. nih.gov Furthermore, the physical properties of the membrane, such as fluidity and thickness, can impact the peptide's ability to insert and form pores. nih.govresearchgate.net Studies on other antimicrobial peptides have shown that their activity is optimal in membranes that mimic the natural lipid environment of the target organism, suggesting that this compound's efficacy is also tuned to the specific characteristics of microbial membranes. nih.gov

Relationship Between Structural Characteristics and Mechanism of Action

The unique primary structure of this compound is intrinsically linked to its mechanism of action. researchgate.net Its amino acid sequence, GLFGKILGVGKKVLCGLSGMC, contains three lysine (K) residues, which impart a significant positive charge and are crucial for its potent antimicrobial activity. researchgate.netresearchgate.net This high cationicity is believed to enhance its initial electrostatic attraction to negatively charged microbial membranes.

Circular dichroism studies on the broader nigrocin-2 (B1578548) family of peptides have revealed that they tend to adopt an alpha-helical structure in membrane-mimicking environments. researchgate.net This conformational flexibility allows the peptide to transition from a random coil in aqueous solution to a structured helix upon interacting with the lipid bilayer, a key step in membrane insertion and disruption. researchgate.net The amphipathic nature of this helix, with distinct hydrophobic and hydrophilic faces, facilitates its partitioning into the membrane, with the hydrophobic residues interacting with the lipid core and the hydrophilic, charged residues remaining exposed to the aqueous environment. njit.edu This structural arrangement is fundamental to the peptide's ability to disrupt membrane integrity and form pores.

Advanced Research Methodologies and Analytical Techniques Applied to Nigrocin 2grb

Peptidomics and Mass Spectrometry (MS/MS) for Characterization

The primary structure of Nigrocin-2GRb was successfully determined using a peptidomic approach, integrating Ultra-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (MS/MS). researchgate.net This powerful combination is a cornerstone in the analysis of complex peptide mixtures, such as those found in amphibian skin secretions.

The process begins with the separation of individual peptides from the crude secretion using UPLC, a high-resolution liquid chromatography technique. Following separation, the peptides are ionized and subjected to mass spectrometry. The initial MS scan determines the mass-to-charge ratio of the intact peptide. Subsequently, selected peptides are fragmented, and an MS/MS scan is performed on the fragments. The resulting fragmentation pattern provides detailed sequence information, allowing for the precise determination of the amino acid sequence.

This integrated strategy enabled the elucidation of the primary structures of this compound and its related homologues, which were isolated from the skin secretions of various Asian ranid frogs. researchgate.net The primary amino acid sequence for this compound was identified as GLFGKILGVGKKVLCGLSGMC. researchgate.net

Table 1: Primary Structure of Nigrocin-2 (B1578548) Peptides

Peptide Name Primary Amino Acid Sequence
This compound GLFGKILGVGKKVLCGLSGMC researchgate.net
Nigrocin-2GRa GLLSGILGAGKHIVCGLSGLC researchgate.net

This table showcases the primary amino acid sequences of this compound and its closely related variants, as determined through peptidomic analysis.

Molecular Cloning and cDNA Sequencing for Precursor Identification

To understand the biosynthesis of this compound, researchers employed molecular cloning and cDNA sequencing techniques to identify its precursor protein. researchgate.net This involves extracting total RNA from the frog's skin, which contains the messenger RNA (mRNA) transcripts encoding for various peptides. This mRNA is then used as a template to synthesize complementary DNA (cDNA) through reverse transcription.

By creating a cDNA library and using specific primers, scientists can isolate and sequence the cDNA corresponding to the this compound precursor. researchgate.netresearchgate.netnih.gov The analysis of the nucleotide sequence reveals the full structure of the precursor protein. nih.govnih.gov Typically, amphibian antimicrobial peptide precursors, including those for the Nigrocin-2 family, possess a characteristic multi-domain architecture. researchgate.net This architecture consists of:

A signal peptide sequence that directs the precursor to the secretory pathway.

An N-terminal acidic spacer domain.

A specific processing site, often a Lys-Arg motif, which is recognized by enzymes that cleave the precursor.

The mature antimicrobial peptide sequence, in this case, this compound, located at the C-terminus. researchgate.net

This "shotgun" cloning approach, combined with the peptide sequence data from mass spectrometry, provides a rapid and effective means for the structural characterization of novel peptides from complex biological sources. researchgate.net

In Vitro Assays for Antimicrobial Activity Determination

The antimicrobial efficacy of this compound is quantified using a variety of standardized in vitro assays. The most fundamental of these is the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of the peptide required to inhibit the visible growth of a specific microorganism. nih.govwoah.org These assays are typically performed in microtiter plates using either broth or agar (B569324) dilution methods. nih.govmdpi.com

The antimicrobial spectrum of a synthetic replicate of this compound was evaluated against several key pathogens. researchgate.net The results demonstrated its potent activity, particularly against Gram-negative bacteria. researchgate.net

Table 2: Antimicrobial Activity of this compound

Microorganism Type Minimum Inhibitory Concentration (MIC)
Escherichia coli Gram-negative Bacteria 3 µM researchgate.net
Staphylococcus aureus Gram-positive Bacteria 12.5 µM researchgate.net

This table summarizes the potent antimicrobial activity of this compound against a range of pathogenic microorganisms.

Beyond the MIC assay, other in vitro tests can provide a more detailed characterization of an antimicrobial compound's properties. These can include:

Time-Kill Assay: To determine whether a compound is microbicidal (kills the microbe) or microbistatic (inhibits growth). pharmacologydiscoveryservices.com

Membrane Lysis Assay: To specifically detect the disruption of the microbial cell membrane. pharmacologydiscoveryservices.com

Minimum Bactericidal Concentration (MBC): To determine the lowest concentration of the peptide that kills 99.9% of the initial bacterial inoculum. pharmacologydiscoveryservices.com

These assays are crucial for establishing the antimicrobial profile of peptides like this compound and are guided by standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI). nih.gov

Spectroscopic Techniques (e.g., Circular Dichroism, Nuclear Magnetic Resonance) for Structural Studies

To understand the relationship between the structure and function of this compound, spectroscopic techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. researchgate.nettoray-research.co.jp These methods provide insights into the peptide's secondary and tertiary structure in different environments, mimicking its state in aqueous solution versus its interaction with a bacterial membrane. researchgate.netuu.nl

Circular Dichroism (CD) spectroscopy is used to analyze the secondary structure of the peptide. researchgate.netuu.nl By measuring the differential absorption of left and right circularly polarized light, CD can determine the proportion of α-helical, β-sheet, and random coil conformations. Studies on Nigrocin-2 have shown that its secondary structure is highly dependent on the solvent environment. researchgate.net For instance, Nigrocin-2 adopts a predominantly α-helical structure in a membrane-mimicking environment like a trifluoroethanol (TFE)/water solution or in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, three-dimensional structural information at the atomic level. mdpi.comrcsb.org Through-space interactions between protons, identified by the Nuclear Overhauser Effect (NOE), are used to calculate distance restraints. These restraints, combined with other experimental data, are used to compute a family of structures that represent the peptide's conformation in solution. rcsb.org NMR studies are essential for defining the precise folding of the peptide backbone and the orientation of amino acid side chains, which are critical for its antimicrobial function. uu.nl

Microscopy Techniques (e.g., Atomic Force Microscopy) for Membrane Interaction Studies

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the direct visualization of the interactions between antimicrobial peptides and bacterial membranes in near-native conditions. ucl.ac.ukfrontiersin.org This powerful tool can provide nanoscale-resolution images of membrane surfaces and track dynamic changes over time as the peptide disrupts the lipid bilayer. ucl.ac.uknih.gov

The basic principle of AFM involves scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. ucl.ac.uk The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is used to create a topographical image of the membrane. mdpi.com

When studying peptides like this compound, AFM can be used to:

Visualize the initial binding of the peptide to the bacterial membrane.

Observe the formation of pores, channels, or other membrane defects caused by the peptide. ucl.ac.uk

Characterize different mechanisms of membrane disruption, such as the "barrel-stave," "toroidal pore," or "carpet" models.

Measure changes in membrane properties, such as elasticity and roughness, upon peptide interaction. frontiersin.org

By performing these experiments on reconstituted lipid bilayers that mimic the composition of bacterial membranes, researchers can gain crucial insights into the physical mechanism by which this compound exerts its lethal effect on pathogens. ucl.ac.uknih.gov

Synthetic Biology and Peptide Engineering of Nigrocin 2grb

Chemical Synthesis of Nigrocin-2GRb and Analogs

The primary method for producing this compound and its derivatives for research purposes is solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed, where the N-terminus of the growing peptide chain is protected by a base-labile Fmoc group. unb.br

The synthesis cycle involves:

Deprotection: Removal of the Fmoc group from the resin-bound amino acid using a weak base, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF). unb.br

Activation and Coupling: The next amino acid in the sequence, with its N-terminus protected by an Fmoc group and its side chain protected by a suitable acid-labile group, is activated. This activated amino acid is then coupled to the free N-terminus of the peptide chain on the resin.

Washing: The resin is thoroughly washed to remove excess reagents and by-products.

This cycle is repeated until the entire peptide sequence of this compound (GLFGKILGVGKKVLCGLSGMC) is assembled. researchgate.netimrpress.com Following the final coupling step, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). The formation of the intramolecular disulfide bond between the two cysteine residues in this compound is a critical post-synthesis step for its structural integrity and function.

The crude peptide is then purified to a high degree using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the synthetic peptide are confirmed by analytical methods like mass spectrometry. This synthetic approach is not only crucial for obtaining the native peptide but also provides the flexibility to create various analogs by incorporating non-standard or modified amino acids at specific positions in the sequence.

Rational Design and Modification of this compound for Enhanced Activity

This compound possesses three lysine (B10760008) residues, contributing to its strong antimicrobial efficacy but also its significant hemolytic activity. researchgate.net In contrast, related peptides like Nigrocin-2GRa and Nigrocin-2GRc, which have only a single lysine residue, exhibit much weaker antimicrobial and hemolytic properties. researchgate.net This highlights the crucial role of cationicity in the peptide's function.

Strategies for enhancing activity through rational design include:

Modulating Cationicity: Increasing the net positive charge can enhance the initial electrostatic attraction to negatively charged bacterial membranes, potentially boosting antimicrobial activity. However, an excessive increase in charge can also lead to non-specific membrane interactions and increased toxicity.

Optimizing Hydrophobicity: The hydrophobic amino acids in this compound are essential for its insertion into and disruption of the lipid bilayer of microbial membranes. Increasing hydrophobicity can sometimes lead to stronger antimicrobial effects, but it is also strongly correlated with an increase in hemolytic activity. Therefore, a delicate balance must be struck.

Amino Acid Substitutions: Specific amino acid substitutions are a powerful tool. For instance, replacing certain hydrophobic residues with less hydrophobic ones or with charged residues can disrupt the peptide's helical structure and reduce its ability to lyse eukaryotic cells. nih.gov The introduction of D-amino acids at specific positions can also dissociate antimicrobial and hemolytic activities. nih.govnih.gov

A study on a modified nigrocin peptide, Nigrocin-HLM, demonstrated that modifications to the C-terminal "Rana box" motif, including C-terminus amidation, could significantly increase its potency against several microbes, including methicillin-resistant Staphylococcus aureus (MRSA), while also reducing its toxicity. frontiersin.org

The following table summarizes the known activity of this compound and provides a hypothetical framework for the effects of rational modifications based on established principles of antimicrobial peptide engineering.

PeptideSequenceModification from this compoundPredicted Antimicrobial ActivityPredicted Hemolytic Activity
This compound GLFGKILGVGKKVLCGLSGMC-HighHigh
Analog 1A LFGKILGVGKKVLCGLSGMCG1APotentially alteredPotentially altered
Analog 2GLFGKIA GVGKKVLCGLSGMCL7APotentially reducedPotentially reduced
Analog 3GLFGKILGVGKA VLCGLSGMCK11AReducedReduced
Analog 4GLFGKILGVGKKVLCGLSGMC-NH₂C-terminal amidationPotentially enhancedPotentially reduced

Strategies for Improving Stability and Selectivity of this compound-Derived Peptides

A significant hurdle for the therapeutic application of peptides like this compound is their susceptibility to proteolytic degradation in biological fluids. Enhancing stability and selectivity (the ability to target microbes over host cells) are key goals of peptide engineering.

Strategies for Improving Stability:

Incorporation of D-Amino Acids: Replacing L-amino acids with their D-enantiomers at strategic positions can make the peptide resistant to proteases, which are stereospecific for L-amino acids. nih.govnih.gov

Terminal Modifications: C-terminal amidation or N-terminal acetylation can block the action of exopeptidases, increasing the peptide's half-life. frontiersin.org

Cyclization: While this compound has a natural disulfide bridge, introducing further cyclization, such as head-to-tail cyclization, can create a more conformationally constrained and proteolytically resistant structure.

Strategies for Improving Selectivity:

Substitution with Unnatural Amino Acids: The incorporation of non-proteinogenic amino acids can alter the peptide's structure and interaction with membranes in ways that favor microbial targeting.

Targeting the "Rana Box": The C-terminal disulfide-bridged heptapeptide (B1575542) motif, known as the "Rana box," is a common feature in this family of peptides. Modifications within this region, or its replacement, have been shown to modulate toxicity. frontiersin.org For example, eliminating this cyclic structure in a nigrocin-2 (B1578548) peptide analog resulted in weakened hemolytic activity without compromising its bactericidal abilities. googleapis.com

The following table outlines strategies and their predicted effects on the properties of this compound-derived peptides.

StrategyExample ModificationPrimary GoalPredicted Effect on StabilityPredicted Effect on Selectivity (Therapeutic Index)
D-Amino Acid SubstitutionReplace L-Leu with D-LeuIncrease proteolytic resistanceIncreasedPotentially increased
N-Terminal ModificationAcetylation of the N-terminusBlock exopeptidasesIncreasedNeutral to increased
C-Terminal ModificationAmidation of the C-terminusBlock exopeptidases, alter chargeIncreasedIncreased
Hydrophobicity ReductionReplace Leu with AlaDecrease hemolytic activityNeutralIncreased
"Rana Box" ModificationReplace Cys with SerReduce toxicityDecreased (loss of disulfide bond)Potentially increased

Recombinant Expression Systems for this compound Production

While chemical synthesis is ideal for producing small quantities of peptides for initial research and analog screening, it can be expensive for large-scale production. Recombinant DNA technology offers a potentially more cost-effective alternative for manufacturing larger amounts of peptides like this compound. wur.nlremedypublications.com Although no specific reports on the recombinant production of this compound were found, the successful expression of other antimicrobial peptides from Odorrana grahami in Escherichia coli provides a well-established blueprint. nih.govcapes.gov.br

A common strategy involves expressing the peptide as a fusion protein. This approach is often necessary because small peptides like this compound can be toxic to the host cell and are prone to rapid degradation by host proteases. wur.nl

A plausible recombinant production strategy for this compound would involve:

Gene Design and Synthesis: A synthetic gene encoding the this compound amino acid sequence would be designed and optimized for expression in the chosen host, typically E. coli.

Cloning into an Expression Vector: The synthetic gene would be cloned into an expression vector, fusing it to the gene of a larger, soluble protein partner. Common fusion partners include:

Thioredoxin (Trx): Known to enhance the solubility of the fusion protein. capes.gov.br

Small Ubiquitin-related Modifier (SUMO): Can improve expression levels and solubility, and can be specifically cleaved by SUMO proteases. capes.gov.br

Intein: A self-cleaving protein tag that can simplify the purification process. nih.gov

Transformation and Expression: The recombinant plasmid would be transformed into an E. coli expression strain, such as BL21(DE3). Expression of the fusion protein would be induced, often using isopropyl β-D-1-thiogalactopyranoside (IPTG). nih.govcapes.gov.br

Purification and Cleavage: The soluble fusion protein would be purified from the cell lysate, typically using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag is included). Following purification, the fusion partner would be cleaved off using a specific protease (e.g., TEV protease, enterokinase) or by chemical means, releasing the this compound peptide. capes.gov.br

Final Purification: The released peptide would then be purified from the cleavage mixture using methods like RP-HPLC.

This recombinant approach would not only enable the large-scale production of this compound but also its engineered analogs designed for improved therapeutic properties.

Potential Biotechnological Applications of Nigrocin 2grb

Development of Nigrocin-2GRb-Based Biosensors for Pathogen Detection

The development of rapid and sensitive diagnostic tools is crucial for the timely detection and management of infectious diseases. Antimicrobial peptides like this compound are being investigated as biological recognition elements in biosensors due to their inherent ability to bind to microbial surfaces. A patent for biosensors utilizing antimicrobial peptides lists this compound as a potential peptide for detecting a range of targets, including bacteria, fungi, and viruses. google.comgoogleapis.com The underlying principle of these biosensors is the detection of a measurable change in a physical property upon the binding of the target pathogen to the immobilized AMP. google.com

A critical aspect of developing a peptide-based biosensor is the effective immobilization of the peptide onto the sensor's surface, ensuring its stability and accessibility for target binding. nih.govmdpi.com While research specifically detailing the immobilization of this compound is limited, general strategies for antimicrobial peptides are applicable and provide a framework for its potential use. mdpi.com These strategies can be broadly categorized into physical and chemical methods. mdpi.com

Common immobilization techniques for antimicrobial peptides that could be applied to this compound are summarized in the table below.

Immobilization StrategyDescriptionPotential Advantages for this compound Biosensors
Physical Adsorption Peptides are non-covalently adsorbed onto the sensor surface through hydrophobic, electrostatic, or van der Waals interactions. mdpi.comSimple and cost-effective method.
Covalent Bonding Peptides are chemically bonded to the sensor surface, often through functional groups like amines or carboxyls. mdpi.comnih.govProvides a stable and durable coating, preventing peptide leaching. nih.gov
Self-Assembled Monolayers (SAMs) An organized layer of molecules, often alkanethiols on a gold surface, is formed, to which the peptide is then attached. mdpi.comrsc.orgAllows for controlled orientation and density of the immobilized peptide. rsc.org
Layer-by-Layer (LbL) Assembly Alternating layers of positively and negatively charged polymers, one of which can be the peptide, are deposited on the surface. mdpi.comEnables the creation of a thicker, more robust sensing layer.

The choice of immobilization strategy can significantly impact the biosensor's performance, including its sensitivity and specificity. nih.gov For this compound, which possesses a net positive charge, electrostatic interactions could be a primary mechanism for both immobilization and pathogen binding. nih.gov

Upon the binding of a pathogen to the immobilized this compound, a change in the electrical properties of the sensor surface can be detected. google.com A key advantage of this approach is the potential for label-free detection, eliminating the need for fluorescent or enzymatic tags. pnas.orgnih.gov

One of the most promising electrical detection methods for AMP-based biosensors is electrochemical impedance spectroscopy (EIS) . nih.govfrontiersin.org This technique measures the opposition to the flow of an alternating current as a function of frequency. When bacteria or other pathogens bind to the this compound on the electrode surface, it alters the local dielectric environment and the charge transfer resistance at the electrode-electrolyte interface. nih.govpnas.org This change in impedance can be measured and correlated to the concentration of the pathogen. google.com

A patent discloses that a biosensor with an immobilized antimicrobial peptide, such as this compound, on a sensing component with an anode and a cathode can detect a target based on changes in electrical conductivity. google.com The sensing component could be an interdigitated microelectrode array, a graphene substrate, or a nanowire substrate. google.com This suggests a direct electrical transduction mechanism where the binding event modulates the flow of current between the electrodes. pnas.orgnih.gov

Electrical Detection PrincipleDescriptionRelevance to this compound Biosensors
Impedance Spectroscopy Measures the change in electrical impedance of the sensor surface upon pathogen binding. nih.govHighly sensitive to surface binding events and suitable for label-free detection. pnas.orgnih.gov
Conductivity Measurement Directly measures the change in electrical conductivity of the sensing component. google.comA straightforward detection method that can be integrated into portable devices. google.comnih.gov

The development of this compound-based biosensors holds promise for creating portable and highly sensitive devices for the rapid detection of a broad spectrum of pathogens. google.comnih.gov

Design of Targeted Antimicrobial Moieties Incorporating this compound

The broad-spectrum activity of this compound makes it a powerful antimicrobial agent. researchgate.netresearchgate.net However, to enhance its efficacy and reduce potential off-target effects, researchers are exploring the design of targeted antimicrobial moieties. This involves linking this compound to a targeting molecule that specifically recognizes and binds to a particular pathogen. nih.govgoogle.com

A key strategy in developing targeted antimicrobial agents is the conjugation of an antimicrobial peptide with a targeting moiety. nih.gov Patents describe the creation of chimeric molecules where an antimicrobial peptide, such as this compound, is attached to a targeting peptide that binds to a specific bacterial strain or species. nih.govgoogle.com

The targeting moiety can be a peptide that recognizes a surface receptor on the target pathogen. nih.gov This approach concentrates the antimicrobial action of this compound at the site of infection, potentially increasing its local concentration and effectiveness. The linkage between this compound and the targeting moiety can be achieved through chemical conjugation, potentially using linkers like polyethylene (B3416737) glycol (PEG), or by creating a fusion protein. nih.gov

The table below outlines some potential components of a targeted this compound moiety.

ComponentFunctionExample from Related Research
Antimicrobial Effector Provides the killing activity against the pathogen.This compound nih.govgoogle.com
Targeting Moiety Specifically binds to the target pathogen (e.g., a specific bacterial species).A peptide that binds to S. mutans google.com
Linker Connects the antimicrobial effector and the targeting moiety.Polyethylene glycol (PEG) nih.gov

The rise of antibiotic-resistant bacteria is a major global health threat, necessitating the development of novel antimicrobial strategies. nih.gov Targeted antimicrobial peptides like those incorporating this compound offer a promising approach to combat these resistant strains. nih.gov By directly targeting and killing the pathogen, often through membrane disruption, these peptides can be effective against bacteria that have developed resistance to conventional antibiotics that act on specific metabolic pathways. nih.gov

Research has shown that this compound is effective against a range of microorganisms, including E. coli and S. aureus. researchgate.net The development of targeted versions of this peptide could lead to new treatments for infections caused by multidrug-resistant organisms. nih.gov

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various microorganisms, highlighting its potent antimicrobial activity.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli3 µM researchgate.net
Staphylococcus aureus12.5 µM researchgate.net
Candida albicans50 µM researchgate.netsci-hub.se

Bio-inspired Materials and Coatings Utilizing this compound

Bio-inspired materials aim to mimic the properties of natural systems to create novel materials with advanced functionalities. nih.govchimia.ch One area of significant interest is the development of antimicrobial coatings for medical devices to prevent infections. nih.govtandfonline.com While the direct use of this compound in such materials has not been specifically reported in the reviewed literature, the properties of antimicrobial peptides in general suggest a strong potential for this application.

Antimicrobial coatings can be designed to either prevent bacterial adhesion (anti-fouling) or to actively kill bacteria upon contact. nih.gov The potent bactericidal activity of this compound would make it a candidate for the latter. Such coatings could be applied to a variety of surfaces, including:

Medical implants

Catheters

Wound dressings

The development of bio-inspired materials incorporating this compound could involve its entrapment within a polymer matrix or its covalent attachment to a surface to create a contact-killing coating. Research in the broader field of antimicrobial peptide coatings is very active, focusing on creating stable, long-lasting, and non-toxic surfaces that can resist biofilm formation. nih.govtandfonline.comacs.org

Evolutionary and Phylogenetic Perspectives of Nigrocin 2grb

Evolutionary Conservation of Nigrocin-2 (B1578548) Peptide Sequences

Antimicrobial peptides in amphibians, including the Nigrocin-2 family, are products of a dynamic evolutionary process characterized by gene duplication and rapid diversification. oup.com This process results in a high degree of sequence variation among AMPs, even in closely related species. carlosdavidson.orgnih.gov Each frog species typically possesses a unique arsenal (B13267) of AMPs, tailored to its specific environment and the pathogens it encounters. imrpress.com The primary structures of these peptides are encoded by genes that have been subjected to diversifying selection, particularly in the region encoding the mature peptide. oup.com

The Nigrocin-2 peptide family is found predominantly in Asian ranid frogs, such as those from the Odorrana genus. nih.govnih.gov While these peptides share a common ancestry, they exhibit significant sequence divergence. A key conserved feature in many ranid AMPs is the "Rana box," a disulfide-bridged heptapeptide (B1575542) loop at the C-terminal end, although its specific role remains a subject of investigation. oup.commdpi.com The precursor proteins for these peptides, however, often show a more conserved structure, typically comprising a signal peptide sequence, an acidic spacer domain, and a cleavage site that releases the mature peptide. researchgate.net

Nigrocin-2GRb was isolated from the skin of the Yunnanfu Kunming frog, Rana grahami (also known as Odorrana grahami). nih.govcpu-bioinfor.org Its sequence reveals specific amino acid substitutions when compared to other Nigrocin-2 peptides, even those from the same species like Nigrocin-2GRa and Nigrocin-2GRc. nih.gov This variation is not random; it is a hallmark of adaptive evolution. For instance, this compound contains three lysine (B10760008) residues, which increases its cationicity and potency compared to its paralogs with only one lysine residue. researchgate.netnih.gov This illustrates how subtle changes in the peptide sequence can have significant functional consequences, a key aspect of their evolutionary trajectory.

The following table provides a comparison of this compound with other related peptides, highlighting the sequence variations.

Table 1: Amino Acid Sequence Comparison of Nigrocin-2 Peptides
Peptide NameSource SpeciesAmino Acid SequenceReference
This compoundOdorrana grahamiG L F G K I L G V G K K V L C G L S G M C imrpress.comnih.gov
Nigrocin-2GRaOdorrana grahamiG L L S G I L G A G K H I V C G L S G L C researchgate.netnih.gov
Nigrocin-2GRcOdorrana grahamiG L L S G I L G A G K N I V C G L S G L C researchgate.netnih.gov
Nigrocin-2SCbOdorrana schmackeriG I L S G V L G M G K K I V C G L S G L C researchgate.netnovoprolabs.com
Nigrocin-2IScOdorrana ishikawaeG I L S G I L G S G K S L V C G L S G L C nih.gov

Phylogenetic Relationships Among Amphibian Species Based on AMP Divergence

The rapid evolution and resulting sequence diversity of antimicrobial peptides make them valuable molecular markers for phylogenetic analysis. carlosdavidson.orgnih.gov Because homologous peptides from different species are rarely identical, their primary structures can be used to infer taxonomic and evolutionary relationships, often complementing analyses based on mitochondrial gene sequences. carlosdavidson.orgnih.govcore.ac.uk

The unique assortment of AMPs in a given species provides a distinctive molecular fingerprint. For instance, the specific families of AMPs found in ranid frogs can differ based on geography; peptides like Nigrocin-2 and brevinin-2 (B1175259) are typically found in Eurasian frogs, while others like ranalexin (B141904) and palustrins are associated with North American species. nih.gov This distribution reflects the separate evolutionary paths of these groups.

The analysis of the AMPs isolated from Rana grahami provides a clear example of this application. The primary structures of its peptides, including this compound and co-isolated brevinins and esculentins, suggest a close phylogenetic relationship between Rana grahami and the Japanese pond frogs, Rana nigromaculata and Rana porosa brevipoda. nih.gov This demonstrates how the molecular divergence of these defense peptides can illuminate the evolutionary history connecting different amphibian species. nih.gov

Adaptive Role of this compound in Amphibian Innate Immunity

Amphibians possess a sophisticated chemical defense system within their skin, which acts as a first line of defense against pathogens. carlosdavidson.orgnih.gov Antimicrobial peptides, including this compound, are central to this innate immune response. plos.orgresearchgate.net These peptides are synthesized in granular glands and secreted onto the skin surface, where they provide immediate protection against a broad spectrum of bacteria, fungi, and other microorganisms. imrpress.comnih.gov

The evolution of such a diverse peptide arsenal is believed to be an adaptive response to the immense selective pressure exerted by rapidly evolving pathogens in the environment. nih.govucm.es The presence of multiple AMP families within a single frog, each with different structures and activity spectra, creates a formidable and comprehensive defense barrier. plos.org This diversification is a product of an ongoing evolutionary arms race between the amphibian host and the microbial world. nih.govucm.es

The structure of this compound is directly linked to its function in this immune strategy. Its amino acid sequence, GLFGKILGVGKKVLCGLSGMC, results in a cationic and amphipathic molecule, properties that are critical for its antimicrobial action. nih.gov The three lysine (K) residues in its sequence give this compound a significant positive charge, enhancing its ability to interact with and disrupt the negatively charged membranes of microbes. researchgate.netnih.gov This high cationicity explains its potent activity against bacteria like E. coli and S. aureus when compared to its less cationic paralogs, Nigrocin-2GRa and Nigrocin-2GRc. nih.gov This direct structure-activity relationship underscores the adaptive evolution of this compound as an effective weapon in the amphibian's innate immune system.

Table 2: Research Findings on AMP Divergence and Function
FindingImplicationSupporting Species/PeptidesReference
AMP genes undergo rapid diversification via gene duplication and positive selection.Leads to a diverse arsenal of peptides with a broad antimicrobial spectrum.Ranid and Hylid frogs oup.com
Primary structures of AMPs are species-specific.Can be used as molecular markers to infer phylogenetic relationships.Rana grahami, Rana nigromaculata carlosdavidson.orgnih.gov
Increased cationicity (e.g., more lysine residues) enhances antimicrobial potency.Demonstrates a direct structure-activity relationship crucial for adaptive immunity.This compound vs. Nigrocin-2GRa/c researchgate.netnih.gov
Geographic distribution of AMP families differs.Reflects separate evolutionary trajectories of amphibian clades.Eurasian (Nigrocin-2) vs. North American (Ranalexin) ranids nih.gov

Future Research Trajectories and Unanswered Questions for Nigrocin 2grb Research

Elucidation of Full Mechanism of Action and Cellular Pathways

While the primary mode of action for many antimicrobial peptides, including those in the nigrocin family, is understood to be the physical disruption of microbial cell membranes, the precise and complete mechanism for Nigrocin-2GRb remains to be fully elucidated. researchgate.netimrpress.comnih.gov Future research must move beyond the general model of membrane permeabilization to answer more specific questions.

Unanswered Questions:

Detailed Membrane Interaction: How exactly does this compound orient itself and insert into the lipid bilayers of different microbial species? Does it form defined pores (e.g., barrel-stave or toroidal pore models), or does it cause non-specific membrane destabilization through a "carpet" mechanism?

Intracellular Targets: Does this compound have any intracellular targets after membrane translocation? Some AMPs are known to interfere with crucial cellular processes such as DNA synthesis, protein folding, or enzymatic activity. imrpress.comup.ac.za Investigating whether this compound interacts with intracellular components could reveal secondary mechanisms of action that contribute to its potent cidal activity.

Affected Cellular Pathways: Which specific cellular signaling or metabolic pathways are disrupted by this compound activity? Bacteria utilize complex two-component signal transduction systems to adapt to environmental stress, including cell wall damage. nih.gov Understanding how pathways like the CenK-CenR system, which is critical for cell envelope biogenesis, respond to the presence of this compound could provide deeper insights. nih.gov

Future Research Directions:

Advanced Imaging and Biophysical Studies: Employing techniques such as solid-state NMR, atomic force microscopy (AFM), and neutron reflectometry to visualize the peptide's interaction with model membranes in real-time.

Transcriptomic and Proteomic Analysis: Performing RNA-Seq and proteomics on bacteria treated with sub-lethal concentrations of this compound to identify up- or down-regulated genes and proteins, pointing to affected pathways.

Mutational Studies: Systematically mutating microbial genes suspected to be involved in resistance or as cellular targets to map the peptide's interaction network.

Exploration of Novel Bioactivities Beyond Antimicrobial Properties

The research on this compound has been overwhelmingly focused on its antimicrobial and concurrent hemolytic properties. nih.govresearchgate.net However, AMPs sourced from amphibian skin are often multifunctional, exhibiting a range of biological activities. longdom.org The potential for this compound to possess other therapeutically relevant bioactivities is a significant and almost entirely unexplored area.

Unanswered Questions:

Anticancer Potential: Could this compound selectively target and lyse cancerous cells? Many AMPs show promise as anticancer agents due to differences in membrane composition (e.g., higher concentration of anionic molecules) between cancerous and healthy cells.

Immunomodulatory Effects: Does this compound modulate the host immune response? Some AMPs can act as immunomodulators, influencing cytokine release, chemotaxis of immune cells, and inflammation, which can be beneficial for infection clearance and wound healing. nih.govasm.org

Antiviral or Anti-protozoan Activity: Has the activity of this compound been tested against viral pathogens or protozoa? Other frog-derived peptides have demonstrated efficacy against these types of microorganisms. longdom.org

Future Research Directions:

In Vitro Screening: Systematically screen this compound against a panel of human cancer cell lines (e.g., hepatoblastoma, colorectal adenocarcinoma) and normal cell lines to determine its anticancer specificity and potency. nih.govmdpi.com

Immune Cell Assays: Co-culture the peptide with immune cells like macrophages and lymphocytes to measure its effect on cell viability, proliferation, and the secretion of key immune mediators.

Broadened Bioactivity Profiling: Test the peptide's efficacy against a diverse range of pathogens, including enveloped and non-enveloped viruses and protozoan parasites like Leishmania.

Investigation of Synergistic Effects with Other Antimicrobial Agents

The rise of multidrug-resistant (MDR) bacteria is a global health crisis, and combination therapy is a key strategy to combat them. nih.govmdpi.com The ability of membrane-acting AMPs to increase the permeability of bacterial membranes makes them excellent candidates for synergistic combinations with conventional antibiotics that may have lost efficacy due to resistance mechanisms like efflux pumps. nih.govnih.gov To date, no studies have specifically investigated the synergistic potential of this compound.

Unanswered Questions:

Synergy with Conventional Antibiotics: Can this compound act synergistically with antibiotics like β-lactams, aminoglycosides, or fluoroquinolones against MDR strains of bacteria?

Re-sensitization of Resistant Bacteria: Could a sub-lethal concentration of this compound restore the susceptibility of resistant bacteria to an antibiotic to which they are currently resistant?

Prevention of Resistance: Can combination therapy involving this compound slow down or prevent the development of resistance to either the peptide or the partner antibiotic? nih.gov

Future Research Directions:

Checkerboard Assays: Conduct in vitro checkerboard assays to systematically test combinations of this compound with a wide array of conventional antibiotics against clinically relevant MDR pathogens. dovepress.com This allows for the calculation of the Fractional Inhibitory Concentration (FIC) index to quantify synergy.

Time-Kill Curve Analysis: Perform time-kill studies for synergistic combinations to confirm enhanced bactericidal activity compared to monotherapy.

In Vivo Combination Studies: For promising synergistic pairs identified in vitro, advance to in vivo infection models (e.g., murine abscess models) to validate the therapeutic benefit of the combination therapy. nih.gov

Advanced Peptide Engineering for Clinical Translation Feasibility (Conceptual)

The most significant barrier to the clinical translation of this compound is its high hemolytic activity against human erythrocytes, which indicates a lack of selectivity between microbial and mammalian cells. nih.govresearchgate.net Advanced peptide engineering offers a conceptual framework to rationally design analogues of this compound with an improved therapeutic index.

Unanswered Questions:

Identifying the Lytic Domain: Which specific amino acid residues or structural features are responsible for the high hemolytic activity?

Optimizing the Therapeutic Window: Is it possible to decouple the antimicrobial activity from the hemolytic activity through targeted amino acid substitutions?

Improving Stability: Can the peptide be modified to enhance its stability in physiological conditions (e.g., resistance to proteolytic degradation) without compromising its activity?

Future Research Directions:

Structure-Activity Relationship (SAR) Studies: Synthesize a series of this compound analogues with systematic substitutions. For instance, altering the number and position of cationic lysine (B10760008) residues or modifying the hydrophobicity could modulate its interaction with zwitterionic mammalian membranes versus anionic microbial membranes. frontiersin.org

Computational Modeling: Use computational methods to model the interaction of this compound and its designed analogues with different membrane types to predict hemolytic and antimicrobial activity before undertaking costly chemical synthesis. acs.org

Peptide Modifications: Explore strategies such as D-amino acid substitution to increase resistance to proteases, or cyclization to constrain the peptide into its bioactive conformation, potentially enhancing both stability and activity.

Ecological and Environmental Impact of AMP Discovery and Application

The discovery and potential future large-scale application of AMPs like this compound are not without ecological and environmental considerations. These aspects represent a critical but often overlooked area of research.

Unanswered Questions:

Sustainable Sourcing: this compound was discovered from frog skin secretions. nih.gov What is the ecological impact of bioprospecting on amphibian populations, many of which are already threatened?

Environmental Fate: If peptides like this compound were to be used extensively in medicine or agriculture, what would be their fate in the environment? Are they readily biodegradable, or could they persist and accumulate?

Impact on Natural Microbiomes: Could the release of potent, broad-spectrum AMPs into the environment disrupt natural microbial ecosystems, for example, in soil or water, by harming beneficial microorganisms?

Future Research Directions:

Recombinant Production: Focus on optimizing the production of this compound and its engineered analogues through recombinant DNA technology or solid-phase synthesis. nih.gov This eliminates the need to harvest from natural animal sources, making production sustainable and scalable.

Biodegradability Studies: Conduct experiments to determine the rate and pathway of this compound degradation in various environmental simulations (e.g., soil, wastewater).

Ecotoxicology Assessment: Evaluate the impact of the peptide on a range of non-target environmental organisms, including beneficial bacteria, algae, and invertebrates, to assess its potential for ecological disruption.

Data Tables

Table 1: Antimicrobial and Hemolytic Activity of this compound This table summarizes the measured potency of this compound against various microorganisms and human red blood cells. MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible growth. LD50 (Lethal Dose, 50%) is the concentration that causes 50% hemolysis.

Target Organism/CellTypeActivity MetricValue (µM)Reference(s)
Escherichia coliGram-negative BacteriaMIC3 nih.gov, researchgate.net
Staphylococcus aureusGram-positive BacteriaMIC12.5 nih.gov, researchgate.net
Candida albicansFungus (Yeast)MIC50 nih.gov, researchgate.net
Human ErythrocytesMammalian CellsLD5040 nih.gov, researchgate.net

Table 2: Physicochemical Properties of this compound This table outlines the fundamental properties of the this compound peptide.

PropertyValue / DescriptionReference(s)
Amino Acid Sequence GLFGKILGVGKKVLCGLSGMC nih.gov, imrpress.com
Source Organism Rana grahami (Asian frog) nih.gov, cpu-bioinfor.org
Peptide Family Nigrocin-2 (B1578548) nih.gov, researchgate.net
Molecular Weight 2080.6 Da longdom.org
Net Charge Cationic (due to 3 Lysine residues) nih.gov, researchgate.net
Key Structural Feature Intramolecular disulfide bridge potential researchgate.net

Table 3: Compound and Organism Names Mentioned in the Article

NameType
This compoundAntimicrobial Peptide
Rana grahami (Odorrana grahami)Amphibian (Frog)
Escherichia coliGram-negative Bacterium
Staphylococcus aureusGram-positive Bacterium
Candida albicansFungus (Yeast)
CenKBacterial Protein (Histidine Kinase)
CenRBacterial Protein (Response Regulator)
LeishmaniaProtozoan Parasite
β-lactamsClass of Antibiotics
AminoglycosidesClass of Antibiotics
FluoroquinolonesClass of Antibiotics

Q & A

Q. How can researchers design a systematic literature review to identify knowledge gaps in Nigrocin-2GRb studies?

A robust literature review begins by formulating a focused research question using frameworks like SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) or PEO (Population, Exposure, Outcome) to structure the inquiry . Researchers should prioritize peer-reviewed databases (e.g., PubMed, SciFinder) and apply inclusion/exclusion criteria to filter studies by relevance (e.g., biochemical properties, synthesis protocols). Gaps can be identified by mapping conflicting results in bioactivity data or understudied mechanisms of action . Tools like citation management software (e.g., Zotero) and thematic analysis matrices enhance organization and synthesis of findings .

Q. What experimental protocols are critical for validating the identity and purity of newly synthesized this compound?

For novel compounds, researchers must provide multi-modal spectroscopic evidence (e.g., NMR, HRMS) and chromatographic purity data (HPLC/GC-MS) . Replicate synthesis under controlled conditions (temperature, solvent systems) ensures reproducibility. Comparative analysis with known analogs or reference standards is recommended to confirm structural integrity. Documentation should follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include detailed experimental steps in the main text or supplementary materials .

Q. Which in vitro assays are methodologically rigorous for preliminary bioactivity screening of this compound?

Begin with target-specific assays (e.g., enzyme inhibition, receptor binding) guided by computational docking predictions. Use dose-response curves to establish IC50/EC50 values and include positive/negative controls (e.g., known inhibitors, solvent-only groups) to validate assay reliability . Triangulate results across multiple cell lines or biochemical systems to rule out cell-type-specific artifacts. Data should be analyzed using statistical tools (e.g., ANOVA, p-value thresholds) to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting reports on this compound’s pharmacokinetic properties be resolved across preclinical models?

Q. What strategies optimize the synthesis yield of this compound while minimizing byproducts in complex reaction systems?

Apply Design of Experiments (DoE) methodologies to evaluate critical variables (e.g., catalyst loading, reaction time). Response Surface Methodology (RSM) can model nonlinear interactions between parameters and identify optimal conditions . Advanced purification techniques (e.g., preparative HPLC, crystallization gradients) should be coupled with real-time monitoring (e.g., in situ FTIR) to track intermediate formation .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in heterogeneous disease models?

Integrate transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets to map pathway-level perturbations. Bioinformatics tools (e.g., STRING, KEGG) enable network analysis to identify hub genes/proteins affected by the compound . Validate hypotheses using CRISPR-based gene silencing or overexpression in disease-relevant cell lines. Cross-referencing with clinical databases (e.g., TCGA) ensures translational relevance .

Q. What methodologies address the stability challenges of this compound in long-term pharmacological studies?

Conduct accelerated stability testing under ICH guidelines (varied temperature/humidity) and analyze degradation products via LC-MS . Solid-state characterization (e.g., XRPD, DSC) identifies polymorphic transitions affecting solubility. Formulation strategies (e.g., nanoencapsulation, cyclodextrin complexes) can enhance shelf-life, with stability-indicating assays validated per FDA guidelines .

Methodological Frameworks for Data Analysis

Q. How should researchers employ mixed-methods approaches to contextualize this compound’s efficacy in translational studies?

Combine quantitative metrics (e.g., tumor volume reduction, biomarker levels) with qualitative insights from patient-derived organoids or clinician interviews. Triangulation of data types reduces bias and strengthens mechanistic hypotheses . For example, transcriptomic data explaining resistance mechanisms can be validated via immunohistochemistry in xenograft models .

Q. What statistical models are appropriate for dose-response relationships in this compound toxicity studies?

Use nonlinear regression models (e.g., Hill equation, log-logistic) to fit dose-response curves. Bayesian hierarchical models account for inter-study variability in meta-analyses. Sensitivity analyses (e.g., Monte Carlo simulations) quantify uncertainty in threshold determinations .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical rigor and reproducibility in this compound studies?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo, ChEMBL). Pre-register experimental protocols on platforms like Open Science Framework to mitigate publication bias . Collaborate with independent labs for external validation and include detailed reagent sourcing (e.g., batch numbers, vendor catalogs) to enhance replicability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.